2-(Benzenesulfonyl)butanenitrile
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Overview
Description
2-(Benzenesulfonyl)butanenitrile is an organic compound that belongs to the class of nitriles It features a butanenitrile backbone with a benzenesulfonyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, producing the nitrile.
From Amides: Nitriles can be synthesized by dehydrating amides. This is achieved by heating a solid mixture of the amide and phosphorus (V) oxide (P4O10).
From Aldehydes and Ketones: Aldehydes and ketones react with hydrogen cyanide to form hydroxynitriles.
Industrial Production Methods
Industrial production of nitriles often involves the ammoxidation process, where an alkane is reacted with ammonia and oxygen in the presence of a catalyst to form the nitrile. This method is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Nitriles can undergo oxidation to form amides or carboxylic acids.
Reduction: Nitriles can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Nitriles can participate in substitution reactions, such as the reaction with Grignard reagents to form ketones.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Grignard reagents (RMgX) in anhydrous conditions.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Ketones.
Scientific Research Applications
2-(Benzenesulfonyl)butanenitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Benzenesulfonyl)butanenitrile involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of human neutrophil elastase (hNE), it binds to the active site of the enzyme, preventing its catalytic activity. This inhibition is achieved through the formation of a covalent acyl-enzyme complex, which is stabilized by hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
2-(Benzenesulfonyl)butanenitrile can be compared with other nitriles and sulfonyl-containing compounds:
Butanenitrile: A simpler nitrile without the benzenesulfonyl group.
Benzenesulfonyl Chloride: Contains the benzenesulfonyl group but lacks the nitrile functionality.
Acetonitrile: A smaller nitrile with different chemical properties and applications.
Properties
CAS No. |
66146-98-3 |
---|---|
Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-(benzenesulfonyl)butanenitrile |
InChI |
InChI=1S/C10H11NO2S/c1-2-9(8-11)14(12,13)10-6-4-3-5-7-10/h3-7,9H,2H2,1H3 |
InChI Key |
WQEPKVYFZABXPJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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